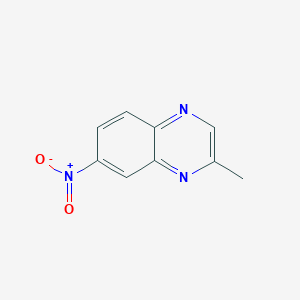
2-Methyl-7-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-nitroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
M-7-NQ is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that M-7-NQ exhibits significant anticancer properties. In studies involving quinoxaline derivatives, M-7-NQ has been shown to inhibit key signaling pathways involved in cancer progression. For instance, a study identified a quinoxaline analog that reduced p-IKKβ levels, which is crucial in the NFκB signaling pathway often activated in cancers . The compound's ability to inhibit cancer cell growth was demonstrated in multiple cancer models, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Quinoxaline derivatives, including M-7-NQ, have shown promising antimicrobial activity against various pathogens. The nitro group in M-7-NQ enhances its reactivity and biological activity, making it effective against Gram-positive bacteria and other microorganisms . This property positions M-7-NQ as a potential lead compound for developing new antibiotics.
Neuropharmacology
M-7-NQ is also studied for its effects on the central nervous system (CNS). The compound acts as an antagonist for certain excitatory amino acid receptors, which are implicated in various neurological disorders.
AMPA Receptor Antagonism
M-7-NQ has been shown to antagonize AMPA receptors, which are critical for fast synaptic transmission in the CNS. This antagonistic action can help modulate excitatory neurotransmission and may be beneficial in conditions like epilepsy and neurodegenerative diseases .
Neuroprotective Effects
Research indicates that compounds similar to M-7-NQ may exhibit neuroprotective effects by reducing excitotoxicity associated with conditions such as Alzheimer's disease . The modulation of glutamate receptors by M-7-NQ could provide insights into developing treatments for neurodegenerative disorders.
Biological Research
In addition to its medicinal applications, M-7-NQ serves as a valuable tool in biological research.
Biochemical Probes
M-7-NQ can function as a biochemical probe to study various cellular processes due to its ability to interact with proteins and nucleic acids. This application is particularly relevant in understanding the mechanisms of signal transduction and gene expression regulation.
Drug Development
The structural characteristics of M-7-NQ make it an ideal candidate for further derivatization and optimization in drug development pipelines. Its versatility allows researchers to modify its structure to enhance efficacy and selectivity against specific biological targets.
Case Studies and Research Findings
Propriétés
Numéro CAS |
120885-31-6 |
|---|---|
Formule moléculaire |
C9H7N3O2 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-methyl-7-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3 |
Clé InChI |
UZDHHTZINXFJOK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
SMILES canonique |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Synonymes |
Quinoxaline, 2-methyl-7-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















